molecular formula C16H17BrClN B2779430 [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241128-58-3

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No. B2779430
CAS RN: 2241128-58-3
M. Wt: 338.67
InChI Key: BJJLSYYMWIRTKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” can be inferred from its name. It likely contains a cyclopropyl group (a three-carbon ring) attached to a bromophenyl group (a six-carbon ring with a bromine atom) and a phenylmethanamine group (a six-carbon ring attached to a methanamine group). The exact structure would need to be confirmed with techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the available sources .

Scientific Research Applications

Enzyme Inhibition

Cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have been investigated as inhibitors of the carbonic anhydrase enzyme (CA), showcasing excellent inhibitory effects in the low nanomolar range against human CA isoenzymes I and II (cytosolic, ubiquitous isoforms) and low micromolar inhibitors against hCA IX and XII (transmembrane, tumor-associated enzymes) (Boztaş et al., 2015).

Luminescence and Catalysis

Cyclopalladated and cyclometalated complexes incorporating 2-(4-bromophenyl)pyridine have been synthesized, displaying luminescence with emission peaks in dichloromethane solution under UV irradiation. These complexes have applications in coupling reactions of aryl chlorides containing hydroxymethyl, facilitating the synthesis of biarylaldehydes from chlorophenylmethanol and arylboronic acids in air, showcasing their potential in organic synthesis and materials science (Xu et al., 2014).

Organic Synthesis

Cyclopropenone oximes have been utilized in reactions with isocyanates, demonstrating a pathway to produce 4,6-diazaspiro[2.3]hexenones, which are valuable in medicinal chemistry for the development of novel compounds with potential therapeutic applications (Yoshida et al., 1988).

Antiviral Activity

Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been evaluated for their antiviral activity, demonstrating inhibition of retrovirus replication in cell culture. This suggests potential applications in the development of antiretroviral drugs, especially for treating conditions like HIV (Hocková et al., 2003).

Analytical Chemistry

Bromine chloride has been applied in the titrimetric determination of various organic compounds, offering a precise method for the analysis of substances like hydrazine, carbonyl compounds, and sulphanilamide. This highlights its utility in analytical procedures for the quantitative determination of chemicals in different samples (Verma et al., 1978).

Safety and Hazards

The safety data and hazards associated with “[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” are not specified in the available sources .

properties

IUPAC Name

[2-(3-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-4-7-12(9-13)14-10-15(14)16(18)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJLSYYMWIRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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